![molecular formula C9H14N2 B2996796 N-(pyridin-4-ylmethyl)propan-2-amine CAS No. 70065-82-6](/img/structure/B2996796.png)
N-(pyridin-4-ylmethyl)propan-2-amine
Overview
Description
“N-(pyridin-4-ylmethyl)propan-2-amine” is a useful research chemical . It has a molecular weight of 150.22 and a molecular formula of C9H14N2 . It has been used in the study of the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .
Molecular Structure Analysis
The molecular structure of “N-(pyridin-4-ylmethyl)propan-2-amine” includes a pyridine ring attached to a propan-2-amine via a methylene bridge . The InChI code for this compound is InChI=1S/C9H14N2/c1-8(2)11-7-9-3-5-10-6-4-9/h3-6,8,11H,7H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “N-(pyridin-4-ylmethyl)propan-2-amine” are not available, related compounds have been studied. For instance, the reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2, N]iridium (III) complex led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .Physical And Chemical Properties Analysis
“N-(pyridin-4-ylmethyl)propan-2-amine” has a molecular weight of 150.22 and a molecular formula of C9H14N2 . The InChI code for this compound is InChI=1S/C9H14N2/c1-8(2)11-7-9-3-5-10-6-4-9/h3-6,8,11H,7H2,1-2H3 .Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character
N-(pyridin-4-ylmethyl)propan-2-amine and its derivatives exhibit dynamic tautomerism, a phenomenon where molecules rapidly shift between multiple isomeric forms. This characteristic is significant in various therapeutically important compounds. Quantum chemical analysis of related structures, such as N‐(Pyridin‐2‐yl)thiazol‐2‐amine, has revealed the presence of competitive isomeric structures showcasing divalent N(I) character. These compounds demonstrate significant electron donating properties due to the competition between thiazole and pyridine groups to accommodate the tautomeric hydrogen. Such properties are crucial for understanding the electron distribution, tautomeric preferences, protonation energy, and divalent N(I) character in these classes of compounds (Bhatia, Malkhede, & Bharatam, 2013).
Coordination Chemistry and Complex Formation
Research on N-(pyridin-4-ylmethyl)propan-2-amine and its analogs has extensively covered their ability to form complexes with metals such as cadmium and silver. For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine has led to the synthesis of complex molecules with potential applications in materials science and catalysis. These molecules have been characterized by various spectroscopic methods, showcasing their potential in forming stable complexes with distinct geometries and properties (Hakimi et al., 2013). Similarly, self-assembly of AgX salts with flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-4-ylmethyl)propan-2-amine, has resulted in the formation of helical silver(I) coordination polymers, characterized by their luminescent emission intensities and distinct crystal structures (Zhang et al., 2013).
Future Directions
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(2)11-7-9-3-5-10-6-4-9/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHNIRQQJQUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)propan-2-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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